Cas no 2172027-66-4 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid structure
2172027-66-4 structure
商品名:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid
CAS番号:2172027-66-4
MF:C24H26F2N2O5
メガワット:460.470453739166
CID:5997488
PubChem ID:165810561

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid
    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
    • EN300-1492611
    • 2172027-66-4
    • インチ: 1S/C24H26F2N2O5/c1-14(2)20(11-21(29)30)28-22(31)24(25,26)13-27-23(32)33-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,27,32)(H,28,31)(H,29,30)
    • InChIKey: OEAAUUDPZBZVRV-UHFFFAOYSA-N
    • ほほえんだ: FC(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(C(NC(CC(=O)O)C(C)C)=O)F

計算された属性

  • せいみつぶんしりょう: 460.18097826g/mol
  • どういたいしつりょう: 460.18097826g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 695
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 105Ų

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1492611-2500mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
2500mg
$6602.0 2023-09-28
Enamine
EN300-1492611-50mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
50mg
$2829.0 2023-09-28
Enamine
EN300-1492611-1000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
1000mg
$3368.0 2023-09-28
Enamine
EN300-1492611-0.05g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1492611-0.25g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1492611-10000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
10000mg
$14487.0 2023-09-28
Enamine
EN300-1492611-0.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1492611-1.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
1g
$3368.0 2023-06-05
Enamine
EN300-1492611-10.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
10g
$14487.0 2023-06-05
Enamine
EN300-1492611-2.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]-4-methylpentanoic acid
2172027-66-4
2.5g
$6602.0 2023-06-05

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid 関連文献

Related Articles

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acidに関する追加情報

Comprehensive Overview of 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid (CAS No. 2172027-66-4)

The compound 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamido-4-methylpentanoic acid (CAS No. 2172027-66-4) is a highly specialized fluorinated amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and difluoropropanamide moiety, makes it a valuable building block for researchers developing novel therapeutic peptides and bioconjugates. The presence of fluorine atoms enhances metabolic stability and bioavailability, addressing key challenges in modern drug discovery.

In recent years, the demand for fluorinated peptide analogs has surged due to their potential in targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors. This aligns with trending topics in pharmaceutical research, such as precision medicine and next-generation biologics. The Fmoc-protected amino acid segment of this compound ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, a technique frequently searched by synthetic chemists optimizing peptide drug candidates.

The 4-methylpentanoic acid (leucine-derived) backbone contributes to improved lipophilicity, a property critical for enhancing membrane permeability—a recurring theme in discussions about oral peptide therapeutics. Researchers investigating peptidomimetics or macrocyclic drugs often explore derivatives like this to balance structural rigidity and target binding affinity. Notably, the difluoropropanamide linkage introduces conformational constraints, mimicking natural secondary structures like β-turns, which are pivotal in protein-protein interaction modulation.

From a synthetic perspective, CAS 2172027-66-4 addresses the growing need for tailor-made amino acid scaffolds in fragment-based drug design. Its applications extend to PET (positron emission tomography) tracer development, where fluorine-18 analogs could be synthesized for imaging studies—an area gaining traction in cancer diagnostics and neurodegenerative disease research. The compound’s stability under microwave-assisted peptide coupling conditions (a frequently searched optimization method) further enhances its utility in high-throughput platforms.

Environmental and green chemistry considerations are also relevant, as the pharmaceutical industry seeks atom-efficient fluorination methods. The strategic placement of two fluorine atoms in this molecule exemplifies how minimal halogenation can achieve significant bioisosteric effects without excessive environmental persistence—a topic frequently queried in sustainable medicinal chemistry forums. Moreover, its compatibility with flow chemistry systems aligns with industrial trends toward continuous manufacturing.

In analytical characterization, advanced techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) and 2D-NMR are typically employed to verify the purity and configuration of this compound—methods widely discussed in QC/QA workflows for non-natural amino acids. The rise of AI-assisted retrosynthesis tools has also increased interest in such structurally complex building blocks, as they serve as test cases for machine learning algorithms predicting feasible synthetic routes.

Regulatory-wise, the compound falls under standard research chemicals, with handling requiring standard laboratory safety protocols for amino acid derivatives. Its non-hazardous profile (as per available data) makes it accessible for academic and industrial labs focusing on peptide-based vaccine design or targeted drug delivery systems—areas experiencing exponential growth due to advancements in mRNA technology and nanocarrier platforms.

Future directions may involve exploring its utility in stapled peptides or PROTACs (Proteolysis-Targeting Chimeras), two cutting-edge domains where fluorinated linkers show promise. As the scientific community prioritizes undruggable targets, compounds like CAS 2172027-66-4 provide essential tools to expand the chemical space of peptide therapeutics while addressing contemporary challenges in drug resistance and selectivity optimization.

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